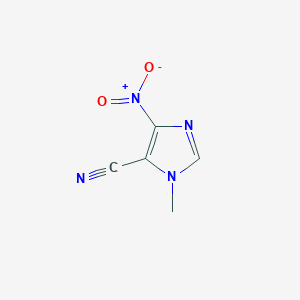

1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Description

Properties

IUPAC Name |

3-methyl-5-nitroimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c1-8-3-7-5(9(10)11)4(8)2-6/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXDMPXVEZYDCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278512 | |

| Record name | 1-methyl-4-nitro-1H-imidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40648-96-2 | |

| Record name | 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40648-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 7854 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040648962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40648-96-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 40648-96-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-4-nitro-1H-imidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-nitro-1H-imidazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The document details the synthetic pathway, reaction mechanisms, and experimental protocols for the preparation of the target molecule, commencing from the precursor 1-methyl-1H-imidazole-5-carbonitrile. Emphasis is placed on the critical aspects of the nitration reaction, including regioselectivity and reaction conditions. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of functionalized imidazole derivatives.

Introduction: The Significance of Substituted Nitroimidazoles

Nitroimidazoles represent a privileged scaffold in drug discovery, with numerous derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The introduction of a nitro group onto the imidazole ring significantly modulates its electronic properties, often enhancing its therapeutic potential. The target molecule, 1-methyl-4-nitro-1H-imidazole-5-carbonitrile, with its unique combination of a nitro group and a cyano functionality, presents a versatile platform for further chemical modifications and the development of novel therapeutic agents and functional materials.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 1-methyl-1H-imidazole-5-carbonitrile, followed by the regioselective nitration of this intermediate to yield the final product.

Caption: Overall synthetic workflow for 1-methyl-4-nitro-1H-imidazole-5-carbonitrile.

Synthesis of the Precursor: 1-methyl-1H-imidazole-5-carbonitrile

The synthesis of the key intermediate, 1-methyl-1H-imidazole-5-carbonitrile, can be accomplished through the methylation of 1H-imidazole-5-carbonitrile.

Reaction Mechanism

The reaction proceeds via a standard N-alkylation mechanism. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent, such as methyl iodide or dimethyl sulfate. The use of a base is typically required to deprotonate the imidazole, thereby increasing its nucleophilicity.

Experimental Protocol

Materials:

-

1H-imidazole-5-carbonitrile

-

Methyl iodide

-

Potassium carbonate

-

Acetonitrile

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1H-imidazole-5-carbonitrile in acetonitrile, add potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl iodide dropwise to the suspension.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic phase with brine and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Nitration of 1-methyl-1H-imidazole-5-carbonitrile

The final step in the synthesis is the regioselective nitration of 1-methyl-1H-imidazole-5-carbonitrile. This is a critical transformation that introduces the nitro group at the C4 position of the imidazole ring.

The Chemistry of Nitration: Mechanism and Regioselectivity

The nitration of aromatic and heteroaromatic compounds is a classic example of electrophilic aromatic substitution.[1][2][3] The reaction involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is typically formed from a mixture of concentrated nitric acid and sulfuric acid.

The regioselectivity of the nitration of 1-methyl-1H-imidazole-5-carbonitrile is directed by the electronic effects of the substituents on the imidazole ring. The methyl group at the N1 position is an activating group, while the cyano group at the C5 position is a deactivating group. The nitration is expected to occur at the more electron-rich C4 position.

Caption: Simplified mechanism of the nitration of 1-methyl-1H-imidazole-5-carbonitrile.

Experimental Protocol

The following protocol is based on the synthesis of a related compound, 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid, from 1-methyl-4-nitro-1H-imidazole-5-carbonitrile as described by Hosmane et al.[4] This suggests that the nitration of the precursor is a feasible and established method.

Materials:

-

1-methyl-1H-imidazole-5-carbonitrile

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ice

Procedure:

-

Cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.

-

Slowly add 1-methyl-1H-imidazole-5-carbonitrile to the cold acid mixture with constant stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent to obtain pure 1-methyl-4-nitro-1H-imidazole-5-carbonitrile.

Characterization of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₅H₄N₄O₂ |

| Molecular Weight | 152.11 g/mol |

| CAS Number | 40648-96-2 |

Spectroscopic Data:

-

¹³C NMR: Spectral data is available for this compound.

-

Mass Spectrometry (GC-MS): The mass spectrum can be used to confirm the molecular weight of the compound.

Safety Considerations

-

Nitrating agents are highly corrosive and strong oxidizing agents. Handle concentrated nitric acid and sulfuric acid with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The nitration reaction is exothermic. It is crucial to control the temperature of the reaction mixture to prevent runaway reactions.

-

The starting material, 1-methyl-1H-imidazole-5-carbonitrile, is harmful if swallowed. Handle with care and avoid ingestion.

Conclusion

The synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile is a straightforward yet critical process for accessing a valuable building block in chemical synthesis. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and safely prepare this important compound for their research and development endeavors.

References

- Hosmane, R. S.; Bhan, A.; Rauser, M. E. Heterocycles1986, 24 (10), 2743-2748. (Note: Full text not directly available from search results, but cited in chemical databases for the conversion of the target molecule).

-

Der Pharma Chemica, 2022, 14(4):12-16. (Provides general procedures for N-alkylation of nitroimidazoles). [Link]

-

Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. ResearchGate. [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. anasazi-instruments.com. [Link]

-

Experiment 5 - Nitration of Methyl Benzoate - WebAssign. [Link]

-

Nitration Lab - YouTube. [Link]

-

1-methyl-5-nitro-1H-imidazole-2-carbonitrile - C5H4N4O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

-

Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate - PubMed Central. [Link]

-

1-Methyl-5-nitro-1H-imidazole - PMC - NIH. [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - ResearchGate. [Link]

Sources

1-methyl-4-nitro-1H-imidazole-5-carbonitrile chemical properties

An In-depth Technical Guide to 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Introduction

1-methyl-4-nitro-1H-imidazole-5-carbonitrile is a heterocyclic compound featuring a five-membered imidazole ring. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] This particular molecule is functionalized with three key groups: a methyl group at the N1 position, a nitro group at C4, and a carbonitrile (cyano) group at C5. The electron-withdrawing nature of the nitro and nitrile groups significantly influences the chemical reactivity of the imidazole ring, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a detailed overview of its chemical properties, synthesis, reactivity, and safety considerations, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its application in synthesis and drug design. These properties dictate its solubility, stability, and the analytical methods suitable for its characterization.

Core Physicochemical Data

The known physicochemical properties of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile are summarized in the table below.

| Property | Value | Source |

| CAS Number | 40648-96-2 | [2][3] |

| Molecular Formula | C₅H₄N₄O₂ | [3][4] |

| Molecular Weight | 152.11 g/mol | [4] |

| Exact Mass | 152.033425 g/mol | [3][4] |

| Boiling Point | 449.9°C at 760 mmHg (Predicted) | [] |

| Density | 1.5 g/cm³ (Predicted) | [] |

| InChIKey | LXXDMPXVEZYDCI-UHFFFAOYSA-N | [3][4] |

| SMILES | C(#N)c1c(nc[n]1C)N(=O)=O | [3] |

Spectroscopic Characterization

Structural elucidation and confirmation of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile rely on standard spectroscopic techniques. The combination of NMR and mass spectrometry provides unambiguous identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹³C NMR : A ¹³C NMR spectrum has been recorded for this compound in a DMSO-D6 solvent.[4] The spectrum would confirm the presence of five distinct carbon environments: the methyl carbon, the nitrile carbon, and the three carbons of the imidazole ring. The chemical shifts are influenced by the electron-withdrawing nitro group and the anisotropic effect of the nitrile group.

-

¹H NMR : While a specific spectrum for this compound is not detailed in the provided sources, related structures like 1-methyl-4-nitro-1H-imidazole show characteristic signals for the imidazole ring protons and the N-methyl group.[6] For the title compound, one would expect a singlet for the N-methyl protons and a singlet for the C2 proton of the imidazole ring.

-

-

Mass Spectrometry (MS) :

-

Infrared (IR) Spectroscopy :

-

Although a specific IR spectrum is not provided, the functional groups present suggest characteristic absorption bands. A strong, sharp peak around 2230-2210 cm⁻¹ would indicate the C≡N stretch of the nitrile group. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) would be expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

-

Synthesis and Reactivity

Understanding the synthesis and reactivity of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile is essential for its use as a chemical building block.

Proposed Synthesis Workflow

While a direct, detailed synthesis for this specific molecule is not outlined in the provided literature, a logical pathway can be constructed based on established nitroimidazole chemistry.[6][7] The process would likely involve the N-methylation of a pre-existing 4-nitro-1H-imidazole-5-carbonitrile or the nitration of 1-methyl-1H-imidazole-5-carbonitrile. The latter is a more common strategy in imidazole chemistry.

Caption: Proposed synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile.

Chemical Reactivity and Transformations

The reactivity of this compound is dominated by its functional groups. The nitrile group can undergo hydrolysis, and the electron-deficient imidazole ring is susceptible to nucleophilic attack.

Key Reaction: Hydrolysis of the Nitrile Group

A documented reaction for 1-methyl-4-nitro-1H-imidazole-5-carbonitrile is its conversion to 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid.[8] This transformation is a classic example of nitrile hydrolysis under acidic conditions.

Experimental Protocol: Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid [8]

-

Reagent Preparation : Prepare a solution of sulfuric acid.

-

Reaction Setup : Add 1-methyl-4-nitro-1H-imidazole-5-carbonitrile to the sulfuric acid solution.

-

Addition : Slowly add sodium nitrite to the reaction mixture.

-

Heating : Heat the mixture to 100°C. The reaction is monitored for the disappearance of the starting material.

-

Workup : Upon completion, the reaction is cooled, and the product, 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid, is isolated. This reaction reportedly proceeds with a high yield (90%).[8]

This hydrolysis demonstrates the utility of the nitrile group as a precursor to a carboxylic acid, which can then be used in a variety of coupling reactions (e.g., amide bond formation) for drug development.

Caption: Hydrolysis of the nitrile group to a carboxylic acid.

Potential Applications in Research and Development

Nitroimidazoles are a well-established class of compounds with a broad range of biological activities, including antibacterial, anticancer, and antiparasitic properties.[1][9] The title compound, 1-methyl-4-nitro-1H-imidazole-5-carbonitrile, serves as a valuable intermediate for creating novel derivatives for several reasons:

-

Scaffold for Drug Discovery : The core structure is a validated pharmacophore. The functional groups allow for diverse chemical modifications to explore structure-activity relationships (SAR).

-

Precursor for Carboxylic Acid Derivatives : As demonstrated, the nitrile is readily converted to a carboxylic acid, opening pathways to amides, esters, and other derivatives.[8]

-

Nitro Group as a Bioactivatable Moiety : In medicinal chemistry, the nitro group can be bioreduced in hypoxic (low oxygen) environments, such as those found in solid tumors or anaerobic bacteria, to release cytotoxic species.[9] This makes it a key feature for developing hypoxia-activated prodrugs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-methyl-4-nitro-1H-imidazole-5-carbonitrile is not detailed, data from related nitroimidazole and nitrile compounds provide a basis for safe handling procedures.[10][11][12][13]

-

General Hazards : Compounds in this class may be harmful if swallowed, and can cause skin and eye irritation.[11][14]

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, should be worn at all times.[11]

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid formation of dust and aerosols.[11] Wash hands thoroughly after handling.[14]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from heat and sources of ignition.[10]

Researchers must always consult the specific SDS for the material being used and perform a thorough risk assessment before commencing any experimental work.

References

-

1-Methyl-4-nitroimidazole-5-carbonitrile - SpectraBase. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

-

1-methyl-5-nitro-1H-imidazole-2-carbonitrile - C5H4N4O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). ChemSynthesis. Retrieved January 2, 2026, from [Link]

-

Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. (n.d.). SpringerLink. Retrieved January 2, 2026, from [Link]

-

1-Methyl-5-nitroimidazole | C4H5N3O2 | CID 18210 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

1-Methyl-4-nitroimidazole-5-carbonitrile - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Retrieved January 2, 2026, from [Link]

-

1-Methyl-4-nitroimidazole | C4H5N3O2 | CID 18209 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

1H-Imidazole, 5-chloro-1-methyl-4-nitro- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 2, 2026, from [Link]

-

1-methyl-4-nitro-1h-imidazole-5-carbonitrile - PubChemLite. (n.d.). PubChemLite. Retrieved January 2, 2026, from [Link]

-

1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid | C5H5N3O4 | CID 245313 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (2023, January 12). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

Thermal stability and detonation character of nitro-substituted derivatives of imidazole | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). (n.d.). Human Metabolome Database. Retrieved January 2, 2026, from [Link]

-

Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

(PDF) 1-Methyl-5-nitro-1H-imidazole. (2011, October 10). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022, May 17). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

- CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. (n.d.). Google Patents.

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 12). ResearchGate. Retrieved January 2, 2026, from [Link]

-

(PDF) Imidazolium 3-nitrobenzoate. (2009, April). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. (n.d.). Asian Publication Corporation. Retrieved January 2, 2026, from [Link]

-

Chemical and Pharmacological Properties of Imidazoles. (2014, September 30). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 2, 2026, from [Link]

-

5-(Methanesulfonyl)-1-methyl-4-nitro-1H-imidazole - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 40648-96-2|1-Methyl-4-nitro-1H-imidazole-5-carbonitrile|BLD Pharm [bldpharm.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. benchchem.com [benchchem.com]

- 8. 1-METHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Nitroimidazole Scaffold

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities. Since the discovery of azomycin, the first natural nitroimidazole antibiotic, this heterocyclic motif has been extensively explored, leading to the development of crucial therapeutic agents. The unique electronic properties conferred by the nitro group, particularly its ability to undergo bioreduction in hypoxic environments, have made nitroimidazoles indispensable in treating anaerobic bacterial and protozoal infections. Furthermore, their application has expanded into oncology as radiosensitizers and diagnostic agents for hypoxic tumors.

This guide focuses on a specific, functionalized derivative: 1-methyl-4-nitro-1H-imidazole-5-carbonitrile (CAS Number: 40648-96-2). This compound, possessing both a nitro and a nitrile functional group on the 1-methylimidazole core, represents a versatile synthetic intermediate and a potential candidate for drug discovery programs. The strategic placement of the electron-withdrawing nitro and nitrile groups on the imidazole ring significantly influences its chemical reactivity and potential biological interactions. This document aims to provide a comprehensive technical overview of its known properties, potential synthetic strategies, and plausible applications in the field of drug development, grounded in the established chemistry of the nitroimidazole class.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. While comprehensive experimental data for 1-methyl-4-nitro-1H-imidazole-5-carbonitrile is not extensively documented in publicly available literature, a combination of data from chemical suppliers and spectroscopic databases allows for the compilation of the following profile.

Table 1: Physicochemical Properties of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

| Property | Value | Source |

| CAS Number | 40648-96-2 | Multiple |

| Molecular Formula | C₅H₄N₄O₂ | PubChemLite[1] |

| Molecular Weight | 152.11 g/mol | PubChemLite[1] |

| Appearance | Yellow crystalline solid | LookChem[2] |

| Melting Point | Data not available in searched literature. For a related isomer, 1-methyl-5-nitro-1H-imidazole-2-carbonitrile, a melting point of 80-85 °C has been reported.[3] | N/A |

| Boiling Point | Predicted: 449.9°C at 760 mmHg | BOC Sciences[4] |

| Density | Predicted: 1.5 g/cm³ | BOC Sciences[4] |

| InChI Key | LXXDMPXVEZYDCI-UHFFFAOYSA-N | PubChemLite[1] |

| SMILES | CN1C=NC(=C1C#N)[O-] | PubChemLite[1] |

Spectroscopic Data:

Characterization of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile relies on standard spectroscopic techniques. Available data indicates the following:

-

¹³C NMR Spectroscopy: Spectra are available for reference in databases such as SpectraBase.[5]

-

Mass Spectrometry (GC-MS): Mass spectral data is also available in public repositories like SpectraBase, aiding in structural confirmation and purity assessment.[6]

The nitrile functionality would be expected to show a characteristic absorption in the infrared (IR) spectrum around 2220-2260 cm⁻¹. The nitro group would typically exhibit two strong absorption bands corresponding to asymmetric and symmetric stretching, usually in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Synthesis and Chemical Reactivity: A Strategic Overview

A potential retrosynthetic analysis suggests that the target molecule could be derived from a pre-functionalized 1-methylimidazole precursor. The introduction of the nitro and cyano groups are key transformations. The order of these introductions would be critical to manage the regioselectivity and reactivity of the imidazole ring.

Caption: A conceptual retrosynthetic pathway for 1-methyl-4-nitro-1H-imidazole-5-carbonitrile.

Plausible Synthetic Steps:

-

Nitration of 1-methylimidazole: The nitration of 1-methylimidazole is a known process, typically yielding a mixture of isomers. Controlling the regioselectivity to favor the 4-nitro isomer would be a critical challenge.

-

Introduction of the Cyano Group: The cyano group could potentially be introduced via a Sandmeyer-type reaction from an amino precursor or through nucleophilic substitution on a halogenated intermediate.

Known Reactivity:

The chemical literature provides insight into the reactivity of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile. A study by Hosmane and colleagues (1986) demonstrated the hydrolysis of the nitrile group to a carboxylic acid, yielding 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid.[7] This reaction highlights the susceptibility of the nitrile group to nucleophilic attack, a common transformation for this functional group.

Caption: Hydrolysis of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile.

Potential Applications in Drug Discovery and Development

While specific biological activity data for 1-methyl-4-nitro-1H-imidazole-5-carbonitrile is sparse in the reviewed literature, its structural features suggest several promising avenues for investigation in drug development.

1. Antimicrobial and Antiprotozoal Agents:

The nitroimidazole core is the pharmacophore for a class of drugs with potent activity against anaerobic bacteria and protozoa. The mechanism of action involves the reductive activation of the nitro group within these organisms, which have a low redox potential. This reduction generates cytotoxic radical species that induce damage to DNA and other critical biomolecules, leading to cell death. It is plausible that 1-methyl-4-nitro-1H-imidazole-5-carbonitrile could exhibit similar antimicrobial properties. The nitrile group could serve to modulate the compound's electronic properties, solubility, and metabolic stability, potentially offering an improved therapeutic window compared to existing nitroimidazole drugs.

Caption: General mechanism of action for nitroimidazole-based antimicrobial agents.

2. Hypoxia-Activated Prodrugs in Oncology:

The solid tumor microenvironment is often characterized by regions of hypoxia (low oxygen). This physiological difference between tumor and normal tissues can be exploited for targeted drug delivery. Nitroimidazoles are excellent candidates for hypoxia-activated prodrugs. In the low-oxygen environment of a tumor, the nitro group can be selectively reduced to a cytotoxic species, leading to localized tumor cell killing while sparing well-oxygenated normal tissues. The nitrile group in 1-methyl-4-nitro-1H-imidazole-5-carbonitrile could be further functionalized to attach cytotoxic warheads, creating a more potent and targeted anticancer agent.

3. Synthetic Intermediate for Novel Therapeutics:

The presence of the reactive nitrile group makes this compound a valuable intermediate for the synthesis of more complex molecules. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each transformation opening up new possibilities for creating libraries of compounds for biological screening. For instance, the resulting carboxylic acid could be coupled with various amines to generate a series of amides with diverse pharmacological properties.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 1-methyl-4-nitro-1H-imidazole-5-carbonitrile was not identified in the conducted searches. Therefore, a conservative approach to safety and handling is imperative, drawing upon the known hazards of related compounds.

General Hazards of Related Compounds:

-

Nitroimidazoles: Many nitroaromatic compounds are known to be mutagenic and potentially carcinogenic. They can also be toxic upon ingestion, inhalation, or skin contact.

-

Organic Nitriles: Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. They can release hydrogen cyanide upon decomposition or metabolism.

-

Imidazoles: Some substituted imidazoles can be corrosive to the skin and eyes.[8]

Recommended Safety Precautions:

Due to the lack of specific toxicity data, 1-methyl-4-nitro-1H-imidazole-5-carbonitrile should be handled as a potentially hazardous substance. The following precautions are strongly recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid material.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion and Future Directions

1-methyl-4-nitro-1H-imidazole-5-carbonitrile is a compound of significant interest due to its place within the esteemed nitroimidazole family of molecules. While there is a notable scarcity of detailed experimental data in the public domain regarding its synthesis, properties, and biological activity, its chemical structure strongly suggests potential as a valuable building block in medicinal chemistry and as a candidate for drug discovery programs targeting infectious diseases and cancer.

Future research efforts should focus on several key areas:

-

Development of a robust and scalable synthetic protocol: A well-documented and reproducible synthesis is essential for making this compound more accessible to the research community.

-

Comprehensive biological evaluation: Systematic screening of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile against a panel of anaerobic bacteria, protozoa, and cancer cell lines would elucidate its therapeutic potential.

-

Toxicological assessment: A thorough evaluation of its toxicity profile, including mutagenicity and cytotoxicity in mammalian cell lines, is crucial for any future development as a therapeutic agent.

By addressing these knowledge gaps, the scientific community can fully unlock the potential of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile and pave the way for the development of novel and effective therapies.

References

-

ChemSynthesis. (n.d.). 1-methyl-5-nitro-1H-imidazole-2-carbonitrile. Retrieved January 2, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Methyl-4-nitroimidazole-5-carbonitrile. Retrieved January 2, 2026, from [Link]

-

PubChemLite. (n.d.). 1-methyl-4-nitro-1h-imidazole-5-carbonitrile. Retrieved January 2, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Methyl-4-nitroimidazole-5-carbonitrile - Optional[MS (GC)] - Spectrum. Retrieved January 2, 2026, from [Link]

-

Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). PMC. Retrieved January 2, 2026, from [Link]

-

LookChem. (n.d.). Cas 40648-96-2,1-Methyl-4-nitro-1H-imidazole-5-carbonitrile. Retrieved January 2, 2026, from [Link]

-

Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research. Retrieved January 2, 2026, from [Link]

-

Australian Government Department of Health. (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement. Retrieved January 2, 2026, from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2016, April 21). 1H-Imidazole, 4-methyl-: Human health tier II assessment. Retrieved January 2, 2026, from [Link]

- European Patent Office. (2013, October 2). Method for preparing 1-substituted-4-nitroimidazole compound - EP 2644599 A1.

Sources

- 1. PubChemLite - 1-methyl-4-nitro-1h-imidazole-5-carbonitrile (C5H4N4O2) [pubchemlite.lcsb.uni.lu]

- 2. brieflands.com [brieflands.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 1-METHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of the novel heterocyclic compound, 1-methyl-4-nitro-1H-imidazole-5-carbonitrile. As a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to offer a robust framework for the characterization of complex organic molecules.

Introduction: The Importance of Unambiguous Structure Determination

In the realm of pharmaceutical sciences and materials research, the precise determination of a molecule's three-dimensional structure is paramount. The arrangement of atoms and functional groups dictates a compound's physicochemical properties, biological activity, and potential applications. 1-methyl-4-nitro-1H-imidazole-5-carbonitrile, a substituted nitroimidazole, belongs to a class of compounds with known biological significance. Therefore, its unambiguous structural characterization is a critical step in its development and potential application. This guide will walk through a multi-technique approach, leveraging spectroscopic and spectrometric methods to build a cohesive and validated structural assignment.

The Strategic Approach to Structure Elucidation

Caption: A streamlined workflow for the structure elucidation of a novel compound.

Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile

The foundational step in any structural elucidation is the synthesis of the target molecule. 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile can be synthesized via the nitration of 1-methyl-1H-imidazole-4-carbonitrile. A detailed protocol for this synthesis is crucial for obtaining a pure sample for analysis.

Experimental Protocol: Synthesis

Objective: To synthesize 1-methyl-4-nitro-1H-imidazole-5-carbonitrile.

Materials:

-

1-methyl-1H-imidazole-4-carbonitrile

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 1-methyl-1H-imidazole-4-carbonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Once the starting material is fully dissolved, add fuming nitric acid dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1-methyl-4-nitro-1H-imidazole-5-carbonitrile.

Spectroscopic and Spectrometric Analysis

With a purified sample in hand, we can now proceed with the core analytical techniques to decipher its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. We will employ both ¹H and ¹³C NMR.

Predicted ¹H NMR Data (based on analogue analysis):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.5 | Singlet | 1H | H-2 (imidazole ring proton) | The proton at the C-2 position of the imidazole ring is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent nitrogen atoms and the nitro group. |

| ~3.8-4.2 | Singlet | 3H | N-CH₃ (methyl protons) | The methyl group attached to the nitrogen atom will appear as a singlet, with its chemical shift influenced by the aromatic ring system. |

Expertise & Experience: The prediction of the H-2 proton's chemical shift in the downfield region is a direct consequence of the electronic environment within the nitroimidazole ring. The nitro group at C-4 and the nitrile group at C-5 are powerful electron-withdrawing groups, which reduce the electron density around the H-2 proton, causing it to resonate at a lower field.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. An experimental ¹³C NMR spectrum for 1-methyl-4-nitro-1H-imidazole-5-carbonitrile is available from spectral databases.[3]

Experimental ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| 147.1 | C-4 (carbon bearing the nitro group) |

| 138.5 | C-2 (imidazole ring carbon) |

| 122.9 | C-5 (carbon bearing the nitrile group) |

| 114.2 | -C≡N (nitrile carbon) |

| 34.5 | N-CH₃ (methyl carbon) |

Trustworthiness: The assignment of the quaternary carbons C-4 and C-5 is based on established chemical shift trends for substituted imidazoles. The carbon attached to the electron-withdrawing nitro group (C-4) is expected to be the most deshielded. The nitrile carbon (-C≡N) typically appears in the 110-125 ppm range. The methyl carbon (N-CH₃) resonates in the expected upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. While a specific experimental IR spectrum for the target compound is not available, the characteristic absorption frequencies for its key functional groups are well-established.[4]

Expected IR Absorption Frequencies:

| Frequency Range (cm⁻¹) | Functional Group | Vibration Type |

| ~2230-2260 | Nitrile (-C≡N) | Stretching |

| ~1520-1560 and ~1340-1380 | Nitro (-NO₂) | Asymmetric and Symmetric Stretching |

| ~3100-3150 | Aromatic C-H | Stretching |

| ~2900-3000 | Aliphatic C-H (from -CH₃) | Stretching |

| ~1600-1450 | C=N and C=C (imidazole ring) | Stretching |

Causality Behind Experimental Choices: The selection of IR spectroscopy is driven by the need to confirm the presence of the crucial nitro (-NO₂) and nitrile (-C≡N) functionalities. The strong and characteristic absorptions of these groups provide definitive evidence for their incorporation into the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns. A GC-MS spectrum for 1-methyl-4-nitro-1H-imidazole-5-carbonitrile is available.[3]

Experimental Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 152.11 g/mol (Exact Mass: 152.0334 g/mol for C₅H₄N₄O₂)[3]

-

Key Fragmentation Patterns: The fragmentation of nitroimidazoles often involves the loss of the nitro group (-NO₂) or parts of it (e.g., -NO, -O).

Self-Validating System: The high-resolution mass spectrometry data provides a precise molecular formula (C₅H₄N₄O₂). This formula is consistent with the proposed structure and the information gathered from NMR and IR spectroscopy, creating a self-validating loop of evidence.

Caption: Integration of multi-technique data to confirm the molecular structure.

Conclusion: A Confirmed Molecular Identity

The convergence of data from ¹H NMR (predicted), ¹³C NMR (experimental), IR (predicted), and Mass Spectrometry (experimental) provides a robust and self-consistent body of evidence for the structure of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile. The molecular formula is confirmed by high-resolution mass spectrometry, and the connectivity of the atoms is unequivocally established by the combination of NMR and IR data. This systematic approach, grounded in the fundamental principles of spectroscopic analysis, ensures the scientific integrity of the structural assignment, a critical requirement for any further research or development involving this compound.

References

-

Hosmane, R. S.; Bhan, A.; Rauser, M. E. A Novel, Facile, One-Pot Synthesis of 1-Substituted-4-nitro-5-carboxyimidazoles. Heterocycles1986 , 24 (10), 2743–2748. [Link]

-

Hakmaoui, Y.; Asserne, F.; El Haib, A.; El Ajlaoui, R.; Abouricha, S.; Rakib, E. M. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica2022 , 14(4), 12-16. [Link]

-

PubChem. 1-Methyl-4-nitroimidazole. National Center for Biotechnology Information. [Link]

-

SpectraBase. 1-Methyl-4-nitroimidazole-5-carbonitrile. John Wiley & Sons, Inc. [Link]

-

NIST. 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. National Institute of Standards and Technology. [Link]

-

PubChemLite. 1-methyl-4-nitro-1h-imidazole-5-carbonitrile. [Link]

-

Hakmaoui, Y.; et al. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

-

SpectraBase. 5-Chloro-1-methyl-4-nitroimidazole - Optional[FTIR] - Spectrum. [Link]

-

NIST. 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

Sources

A Technical Guide to the Biological Activity of 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile and Its Analogs

This in-depth technical guide provides a comprehensive overview of the biological activities of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile and related derivatives for researchers, scientists, and drug development professionals. This document delves into the known antimicrobial and antiparasitic properties of this class of compounds, their putative mechanisms of action, and detailed experimental protocols for their evaluation.

Introduction: The Therapeutic Potential of Nitroimidazoles

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. These heterocyclic compounds are particularly effective against anaerobic bacteria and various protozoan parasites. The biological efficacy of nitroimidazoles is intrinsically linked to the reductive activation of the nitro group, a process that generates cytotoxic radicals, ultimately leading to cellular damage and death of the target organism. 1-methyl-4-nitro-1H-imidazole-5-carbonitrile belongs to this versatile class of molecules and serves as a key intermediate in the synthesis of diverse pharmacologically active agents. While specific biological data for the 5-carbonitrile derivative is limited in publicly available literature, extensive research on closely related 5-substituted 1-methyl-4-nitroimidazoles provides significant insights into its potential therapeutic applications.

Antimicrobial and Antiparasitic Activities: A Spectrum of Efficacy

Derivatives of the 1-methyl-4-nitro-1H-imidazole core have demonstrated significant activity against a range of pathogens, including bacteria, fungi, and protozoa.

Antibacterial Activity

Research has highlighted the potent antibacterial effects of 5-substituted 1-methyl-4-nitroimidazoles, particularly against Gram-positive bacteria and the microaerophilic bacterium Helicobacter pylori. For instance, a series of these derivatives showed that a 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole was highly effective against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) value of ≤8 µg/mL. Notably, certain compounds in this series exhibited four times the activity of metronidazole against clinical isolates of H. pylori, with MIC values as low as 2 µg/mL[1]. However, these compounds generally show no significant activity against Gram-negative bacteria at concentrations up to 64 µg/mL[1]. The title compound, 1-methyl-4-nitro-1H-imidazole, has been shown to be moderately active against both Gram-positive and Gram-negative bacteria[2][3].

Antifungal Activity

Studies have also indicated the antifungal potential of 1-methyl-4-nitro-1H-imidazole derivatives. One synthetic nitro compound, 1-methyl-4-nitro-1H-imidazole, demonstrated antifungal activity against several Candida species[3].

Antiparasitic Activity

Perhaps the most well-documented activity of this class of compounds is their efficacy against various parasites. A number of 5-aryl-1-methyl-4-nitroimidazoles have shown potent lethal activity against Entamoeba histolytica and Giardia intestinalis[4][5][6]. For example, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole exhibited an IC50 value of 1.47 µM/mL against these parasites, which is twice as potent as the standard drug, metronidazole[4][5][6]. Importantly, this enhanced activity was not associated with increased cytotoxicity in mammalian cells[4][5][6]. The antiparasitic activity of these derivatives suggests they could be promising lead compounds for the development of new anti-parasitic drugs[4].

Mechanism of Action: Reductive Activation and Cellular Damage

The biological activity of nitroimidazoles is contingent upon the reduction of the nitro group within the target organism. This process is favored in the anaerobic or microaerophilic environments of susceptible pathogens, which possess the necessary low redox potential enzyme systems, such as nitroreductases[7].

The proposed mechanism involves a four-electron reduction of the 5-nitroimidazole to form a hydroxylamine intermediate[8]. This highly reactive species can then undergo further transformation to generate cytotoxic nitroso and other radical species. These reactive intermediates are capable of covalently binding to and damaging critical cellular macromolecules, including DNA and proteins, leading to a loss of function and ultimately, cell death[7][8]. Studies have shown that the reductive activation can lead to stoichiometric loss of substituents at the C4 position, implicating this site in covalent binding to cellular targets[8].

Caption: General mechanism of action for nitroimidazole compounds.

Quantitative Biological Data

The following table summarizes the reported biological activities of various 5-substituted 1-methyl-4-nitroimidazole derivatives. It is important to note the specific substitutions as they significantly influence the biological potency.

| Compound | Target Organism(s) | Activity Metric | Value | Reference(s) |

| 1-Methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria | MIC | ≤8 µg/mL | [1] |

| 1-Methyl-4-nitro-5-(substituted)-1H-imidazole | Helicobacter pylori (clinical isolates) | MIC | 2 µg/mL | [1] |

| 5-(3-Chlorophenyl)-1-methyl-4-nitro-1H-imidazole | Entamoeba histolytica, Giardia intestinalis | IC50 | 1.47 µM/mL | [4][5][6] |

| Other 5-Aryl-1-methyl-4-nitroimidazoles | Entamoeba histolytica, Giardia intestinalis | IC50 | 1.72-4.43 µM/mL | [4][5][6] |

| 1-Methyl-4-nitro-1H-imidazole | Gram-positive and Gram-negative bacteria, Fungi | MIC | 180–300 μg/mL | [2] |

Experimental Protocols

The following are generalized protocols for assessing the biological activity of nitroimidazole compounds, based on methodologies described in the literature.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the agar dilution method for determining the MIC of a test compound against bacterial strains.

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Methodology:

-

Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.

-

Media Preparation: Prepare Mueller-Hinton agar (or another appropriate growth medium for the target bacteria) according to the manufacturer's instructions and sterilize by autoclaving.

-

Serial Dilutions: While the agar is molten (approximately 45-50°C), add appropriate volumes of the test compound stock solution to create a series of plates with decreasing concentrations of the compound. Also, prepare a control plate containing only the solvent.

-

Bacterial Inoculum Preparation: Grow the bacterial strain to be tested in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Using a multipoint inoculator, spot-inoculate the surface of the agar plates with the standardized bacterial suspension.

-

Incubation: Incubate the plates at the optimal temperature and atmospheric conditions for the growth of the target bacteria (e.g., 37°C for 18-24 hours for most bacteria; microaerophilic conditions for H. pylori).

-

MIC Determination: The MIC is defined as the lowest concentration of the test compound that completely inhibits the visible growth of the bacteria on the agar plate.

Protocol 2: In Vitro Antiparasitic Activity Assay (e.g., against Entamoeba histolytica)

This protocol describes a method for evaluating the inhibitory effect of a compound on the growth of parasitic protozoa.

Methodology:

-

Parasite Culture: Maintain axenic cultures of the parasite (e.g., E. histolytica HM1:IMSS strain) in a suitable medium (e.g., TYI-S-33 medium) supplemented with serum and vitamins at 37°C.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in the culture medium.

-

Assay Setup: In a 96-well microtiter plate, add a standardized number of trophozoites (e.g., 2 x 10⁴ cells/well) to each well containing the serially diluted test compound. Include a positive control (e.g., metronidazole) and a negative control (solvent only).

-

Incubation: Incubate the plates under anaerobic or microaerophilic conditions at 37°C for 48-72 hours.

-

Viability Assessment: Assess the viability of the parasites using a suitable method, such as:

-

Microscopic Examination: Count the number of viable, motile trophozoites using a hemocytometer.

-

Colorimetric Assay: Use a viability dye such as trypan blue exclusion or a metabolic indicator like resazurin.

-

-

IC50 Determination: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of viable parasites by 50% compared to the negative control. This can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cytotoxicity Assay in Mammalian Cells

This protocol is essential to assess the selectivity of the compound by determining its toxicity to mammalian cells.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Methodology:

-

Cell Culture: Culture a suitable mammalian cell line (e.g., Vero, HeLa) in complete growth medium in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The 1-methyl-4-nitro-1H-imidazole scaffold represents a promising platform for the development of novel antimicrobial and antiparasitic agents. While there is a need for more specific biological data on the 5-carbonitrile derivative, the extensive research on related analogs strongly suggests its potential for significant biological activity. Future research should focus on the synthesis and comprehensive biological evaluation of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile to fully elucidate its therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this class of compounds, potentially leading to the development of new and effective treatments for infectious diseases.

References

- 1. Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]

1-methyl-4-nitro-1H-imidazole-5-carbonitrile literature review

An In-Depth Technical Guide to 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Introduction

1-methyl-4-nitro-1H-imidazole-5-carbonitrile is a heterocyclic organic compound belonging to the nitroimidazole class. Nitroimidazoles are a significant group of compounds in medicinal chemistry, known for their broad-spectrum antimicrobial and antiparasitic activities.[1][2] This particular molecule is characterized by a central imidazole ring substituted with a methyl group at the N1 position, a nitro group at C4, and a nitrile group at C5. While not a therapeutic agent itself, 1-methyl-4-nitro-1H-imidazole-5-carbonitrile serves as a crucial intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.[3] Its chemical structure, featuring both electron-withdrawing nitro and nitrile groups, imparts unique reactivity, making it a valuable building block for developing novel bioactive agents. This guide provides a comprehensive review of its chemical properties, synthesis, reactivity, and the biological activities of its derivatives.

Chemical Properties and Characterization

The structural and physical properties of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile are fundamental to its application in chemical synthesis.

Caption: Chemical structure of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 40648-96-2 | [4][5] |

| Molecular Formula | C₅H₄N₄O₂ | [5][6] |

| Molecular Weight | 152.11 g/mol | [5][6] |

| Appearance | Yellow crystalline solid | [3] |

| InChIKey | LXXDMPXVEZYDCI-UHFFFAOYSA-N | [5] |

| SMILES | C(#N)c1c(nc[n]1C)N(=O)=O | [5] |

Spectroscopic analysis is essential for the structural confirmation of this compound. While detailed spectra are often proprietary, reference data is available through various chemical databases. Techniques such as 13C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for characterization.[5][7][8]

Synthesis and Reactivity

The synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile is not extensively detailed in publicly available literature, but its synthetic pathway can be inferred from the synthesis of related nitroimidazole compounds. The process generally involves the nitration of a 1-methylimidazole precursor.

General Synthesis of the Nitroimidazole Core

The formation of the 1-methyl-4-nitro-1H-imidazole core is a key step. This is typically achieved through the nitration of 1-methylimidazole using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[9] The regioselectivity of the nitration (i.e., whether the nitro group attaches at the C4 or C5 position) is influenced by reaction conditions such as temperature and the specific nitrating agent used.[9][10]

Caption: General mechanism of action for nitroimidazole-based antibiotics.

Antibacterial Activity of Derivatives

A study investigating a series of 5-substituted 1-methyl-4-nitro-1H-imidazoles demonstrated their potential as antibacterial agents. The activity was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as Helicobacter pylori. [11] Key Findings:

-

Gram-Positive Bacteria: The derivative 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole was found to be the most potent against Gram-positive bacteria, including Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) value of ≤8 µg/mL. [11]* Gram-Negative Bacteria: The tested compounds showed no significant activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumonia at concentrations up to 64 µg/mL. [11]* Helicobacter pylori: Two derivatives exhibited potent activity against 15 clinical isolates of H. pylori, with MIC values of 2 µg/mL. This activity was four times greater than that of the commonly used drug, metronidazole. [11] Table 2: Antibacterial Activity (MIC in µg/mL) of Selected Derivatives [11]

Compound S. aureus B. subtilis H. pylori 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole ≤8 ≤8 N/A Derivative 10 N/A N/A 2 Derivative 11 N/A N/A 2 | Metronidazole (Reference) | N/A | N/A | 8 |

N/A: Data not specified in the cited abstract.

Conclusion and Future Outlook

1-methyl-4-nitro-1H-imidazole-5-carbonitrile is a valuable chemical intermediate with a well-defined set of properties and reactivity. Its primary importance lies in its role as a scaffold for the synthesis of novel 5-substituted nitroimidazole derivatives. Research has demonstrated that modifications at the C5 position can lead to compounds with potent and specific antibacterial activity, particularly against Gram-positive bacteria and clinically relevant pathogens like H. pylori. The development of derivatives that are more effective than existing drugs like metronidazole highlights the therapeutic potential of this chemical class. Future research should focus on expanding the library of derivatives, exploring their structure-activity relationships, and evaluating their efficacy against a broader range of microbial and parasitic targets, including drug-resistant strains.

References

-

Emami, S., Falahati, M., & Shafiee, A. (2004). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. Farmaco, 59(4), 283-288. Available at: [Link]

-

SpectraBase. (n.d.). 1-Methyl-4-nitroimidazole-5-carbonitrile. Wiley. Available at: [Link]

-

ChemSynthesis. (n.d.). 1-methyl-5-nitro-1H-imidazole-2-carbonitrile. Available at: [Link]

-

Gao, H., et al. (2013). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Journal of Energetic Materials, 31(4), 265-274. Available at: [Link]

-

SpectraBase. (n.d.). 1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid. Wiley. Available at: [Link]

-

SpectraBase. (n.d.). 1-Methyl-4-nitroimidazole-5-carbonitrile. Wiley. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-4-nitroimidazole. PubChem Compound Database. Available at: [Link]

-

Shahid, M., et al. (2016). Synthesis, Crystal Structure, Structural Characterization and In Vitro Antimicrobial Activities of 1-methyl-4-nitro-1H-imidazole. ResearchGate. Available at: [Link]

-

PubChemLite. (n.d.). 1-methyl-4-nitro-1h-imidazole-5-carbonitrile. Available at: [Link]

-

LookChem. (n.d.). 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid. PubChem Compound Database. Available at: [Link]

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available at: [Link]

-

ResearchGate. (n.d.). Anti-bacterial mechanism of nitroimidazole. Available at: [Link]

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Available at: [Link]

-

Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research, 22(1), e137969. Available at: [Link]

-

Kumar, A., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(23), 7353. Available at: [Link]

-

Kumar, A., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Available at: [Link]

-

Diao, Y., et al. (2012). 1-Methyl-5-nitro-1H-imidazole. ResearchGate. Available at: [Link]

-

Kumar, R. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(1), 345-350. Available at: [Link]

-

Chadha, R., & Kashid, N. (2003). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 65(1), 1-9. Available at: [Link]

-

Jain, N. S., & Vaitessvarane, B. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 23-28. Available at: [Link]

-

Diao, Y., et al. (2012). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o447. Available at: [Link]

-

Senee, A., et al. (2019). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molbank, 2019(2), M1063. Available at: [Link]

Sources

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. lookchem.com [lookchem.com]

- 4. 40648-96-2 CAS MSDS (1-Methyl-4-nitro-1H-imidazole-5-carbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. PubChemLite - 1-methyl-4-nitro-1h-imidazole-5-carbonitrile (C5H4N4O2) [pubchemlite.lcsb.uni.lu]

- 7. spectrabase.com [spectrabase.com]

- 8. 40648-96-2|1-Methyl-4-nitro-1H-imidazole-5-carbonitrile|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nitroimidazoles: A Technical Guide to Their Discovery, Chemical Biology, and Enduring Therapeutic Impact

Abstract

Since their initial discovery in the mid-20th century, nitroimidazole compounds have carved an indispensable niche in the global armamentarium against anaerobic and microaerophilic pathogens. This in-depth technical guide charts the historical trajectory of this critical class of antimicrobial agents, from the serendipitous discovery of azomycin to the development of successive generations of synthetic derivatives with enhanced pharmacokinetic and pharmacodynamic properties. We will delve into the fundamental mechanism of action, predicated on the reductive activation of the nitro group to generate cytotoxic radicals that induce lethal DNA damage in susceptible organisms. Furthermore, this guide will provide a detailed exposition of the key experimental methodologies that have underpinned our understanding of these compounds, including a comprehensive protocol for their chemical synthesis and the standardized determination of their antimicrobial potency. We will also explore the evolving landscape of microbial resistance, detailing the biochemical and genetic mechanisms that threaten the continued efficacy of these vital drugs. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the ongoing effort to combat anaerobic infections.

A Serendipitous Beginning: The Historical Unveiling of Nitroimidazoles

The journey into the world of nitroimidazoles began not in a chemist's flask, but in the intricate metabolic pathways of soil bacteria. In 1953, a team of Japanese scientists led by K. Maeda reported the isolation of a novel antibiotic from the bacterium Nocardia mesenterica.[1] This compound, initially named azomycin, was later structurally identified in 1955 as 2-nitroimidazole.[1] Azomycin exhibited potent activity against Trichomonas vaginalis, the protozoan parasite responsible for trichomoniasis, a prevalent sexually transmitted infection.[1]

This discovery spurred researchers at the French pharmaceutical company Rhône-Poulenc to explore synthetic derivatives of this promising natural product.[2][3] Their efforts led to the synthesis of a 5-nitroimidazole derivative, 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, which would come to be known as metronidazole .[3][4] Initially developed and introduced in 1959 specifically for the treatment of trichomoniasis, metronidazole's therapeutic scope was soon to be dramatically expanded by a fortuitous clinical observation.[2][4] In 1962, a patient being treated for trichomoniasis who also suffered from bacterial gingivitis experienced a resolution of both conditions.[2][3] This accidental discovery unveiled the potent antibacterial activity of metronidazole against anaerobic bacteria, a finding that would revolutionize the treatment of a wide array of life-threatening infections.[3]

The success of metronidazole paved the way for the development of subsequent generations of 5-nitroimidazole compounds, each designed to offer an improved pharmacokinetic profile, such as a longer half-life, allowing for less frequent dosing. Notable among these are:

-

Tinidazole: Developed in 1972, tinidazole exhibits a longer half-life than metronidazole and is used to treat similar infections.[5]

-

Ornidazole: Launched in 1977, this third-generation nitroimidazole also boasts a longer half-life.[6]

-

Secnidazole: With an even longer terminal elimination half-life, secnidazole allows for effective single-dose therapies for conditions like bacterial vaginosis and trichomoniasis.[7][8][9] It has been used internationally since the late 1960s and received FDA approval in the United States in 2017.[8][10][11][12]

Another significant 2-nitroimidazole derivative, benznidazole , was developed and came into medical use in 1971 for the treatment of Chagas disease, a parasitic illness caused by Trypanosoma cruzi.[1][13] More recently, the nitroimidazole class has been expanded to include drugs like delamanid and pretomanid, which are crucial in the treatment of multi-drug resistant tuberculosis.[1]

Timeline of Key Discoveries in Nitroimidazole Development

Caption: A timeline highlighting the major milestones in the discovery and development of nitroimidazole compounds.

The Core Mechanism: Reductive Activation and DNA Destruction

Nitroimidazoles are prodrugs, meaning they are administered in an inactive form and require metabolic activation within the target organism to exert their therapeutic effect.[5][13] This activation is the cornerstone of their selective toxicity against anaerobic and microaerophilic pathogens.

The mechanism of action can be summarized in the following key steps:

-

Cellular Uptake: The small, uncharged nitroimidazole molecule passively diffuses into the microbial cell.[14]

-

Reductive Activation: In the low-oxygen environment of anaerobic organisms, the nitro group (-NO2) of the imidazole ring is reduced. This crucial step is catalyzed by specific enzymes with low redox potentials, such as pyruvate:ferredoxin oxidoreductase (PFOR).[14][15] These enzymes transfer electrons to the nitro group.

-

Formation of Cytotoxic Radicals: The reduction of the nitro group generates short-lived, highly reactive nitroso radicals.[16] These radical species are potent oxidizing agents.

-

DNA Damage: The cytotoxic radicals interact with the pathogen's DNA, causing a loss of its helical structure, strand breaks, and inhibition of nucleic acid synthesis.[2][17]

-

Cell Death: The extensive and irreparable DNA damage ultimately leads to microbial cell death.[14]

This process is highly efficient in anaerobic environments because the presence of oxygen would otherwise compete for the electrons, preventing the reduction of the nitroimidazole. This inherent dependency on a low-redox potential environment explains the remarkable specificity of these drugs for anaerobic and microaerophilic pathogens, while sparing the cells of the aerobic host.

Caption: The reductive activation pathway of nitroimidazole antibiotics in anaerobic pathogens.

The Nitroimidazole Family: A Comparative Overview

While all nitroimidazoles share a common mechanism of action, variations in their chemical structure, particularly at the N-1 position of the imidazole ring, lead to differences in their pharmacokinetic properties.

| Compound | Generation | Half-life (hours) | Key Indications |

| Metronidazole | First | 7-8[6] | Anaerobic bacterial infections, trichomoniasis, giardiasis, amebiasis[6] |